5-Fluorouridine diphosphate
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Overview
Description
5-Fluorouridine diphosphate is a fluorinated pyrimidine nucleotide analog. It is a derivative of 5-fluorouracil, a well-known antimetabolite used in cancer treatment. This compound is involved in various biochemical pathways, particularly in the synthesis and metabolism of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluorouridine diphosphate typically involves the phosphorylation of 5-fluorouridine. This can be achieved through enzymatic or chemical methods. One common approach is the use of orotate phosphoribosyltransferase, which converts 5-fluorouridine monophosphate to this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic synthesis due to its specificity and efficiency. The process includes the fermentation of genetically modified microorganisms that express the necessary enzymes for the phosphorylation of 5-fluorouridine .
Chemical Reactions Analysis
Types of Reactions
5-Fluorouridine diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to 5-fluorouridine triphosphate.
Hydrolysis: Breakdown into 5-fluorouridine monophosphate and inorganic phosphate.
Substitution: Replacement of the fluorine atom under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorylating agents: Such as adenosine triphosphate (ATP) and pyrophosphate.
Enzymes: Like orotate phosphoribosyltransferase and nucleoside diphosphate kinase.
Major Products
The major products formed from these reactions include 5-fluorouridine triphosphate and 5-fluorouridine monophosphate .
Scientific Research Applications
5-Fluorouridine diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated nucleotides.
Biology: Studied for its role in nucleotide metabolism and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of fluorinated pharmaceuticals and as a research tool in drug development
Mechanism of Action
5-Fluorouridine diphosphate exerts its effects primarily through its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, by competing with deoxyuridine monophosphate. This results in the misincorporation of fluoronucleotides into DNA and RNA, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A parent compound used in cancer treatment.
5-Fluorodeoxyuridine monophosphate: Another fluorinated nucleotide analog.
5-Fluorouridine triphosphate: The triphosphate form of 5-fluorouridine
Uniqueness
5-Fluorouridine diphosphate is unique due to its specific role in nucleotide metabolism and its potential therapeutic applications. Unlike its analogs, it is directly involved in the synthesis of RNA and DNA, making it a valuable tool in both research and clinical settings .
Properties
CAS No. |
803-98-5 |
---|---|
Molecular Formula |
C9H13FN2O12P2 |
Molecular Weight |
422.15 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13FN2O12P2/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
FOZCNVFQOJRHFF-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)F |
Origin of Product |
United States |
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